

GSK1838705A: A Comparative Analysis of its Efficacy Across Diverse Cancer Models

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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

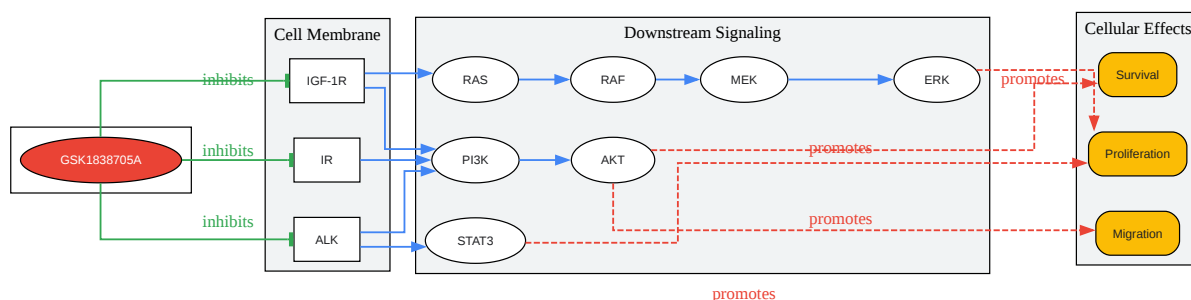
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GSK1838705A is a potent, small-molecule kinase inhibitor with a multi-targeted profile, primarily inhibiting the Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin Receptor (IR), and the Anaplastic Lymphoma Kinase (ALK).^{[1][2][3][4]} Its ability to interfere with these critical signaling pathways, which are often dysregulated in various malignancies, has positioned it as a promising anti-tumor agent.^{[1][2]} This guide provides a comparative overview of **GSK1838705A**'s efficacy, supported by experimental data from various preclinical cancer models.

Mechanism of Action: Targeting Key Cancer Pathways

GSK1838705A exerts its anti-cancer effects by competitively binding to the ATP-binding sites of IGF-1R, IR, and ALK, thereby inhibiting their kinase activity.^[1] The inhibition of IGF-1R and IR disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and migration.^[1] The concurrent inhibition of ALK is particularly relevant in cancers driven by ALK fusions or mutations.^{[1][2]}



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Caption: **GSK1838705A** inhibits IGF-1R, IR, and ALK, blocking downstream pro-survival pathways.

Comparative Efficacy: In Vitro Studies

GSK1838705A has demonstrated potent anti-proliferative activity across a range of human cancer cell lines derived from both solid and hematologic malignancies.[2] The tables below summarize its inhibitory concentrations.

Table 1: Kinase Inhibitory Activity of **GSK1838705A**

Kinase Target	IC50 (nmol/L)	Ki (nmol/L)	Reference
IGF-1R	2.0	0.7	[1][2]
IR	1.6	1.1	[1][2]
ALK	0.5	0.35	[1][2]

Table 2: Cellular Anti-proliferative Activity of **GSK1838705A**

Cancer Type	Cell Line	Activity	EC50 / IC50	Reference
Glioma	U87MG	Inhibition of proliferation, migration, and induction of apoptosis	Dose-dependent	[5] [6]
Prostate Cancer (Docetaxel-Resistant)	PC-3R	Reduced viability and migration, induced apoptosis	Not specified	[7] [8]
Anaplastic Large-Cell Lymphoma	SUP-M2	Anti-proliferative	28 nM	[3]
Anaplastic Large-Cell Lymphoma	L-82	Anti-proliferative	24 nM	[3]
Ewing's Sarcoma	SK-ES	Anti-proliferative	141 nM	[3]
Breast Cancer	MCF-7	Anti-proliferative	203 nM	[3]

Comparative Efficacy: In Vivo Studies

The anti-tumor activity of **GSK1838705A** has been confirmed in various xenograft models, demonstrating significant tumor growth inhibition and, in some cases, complete tumor regression.

Table 3: In Vivo Anti-Tumor Efficacy of **GSK1838705A**

Cancer Model	Xenograft	Dosage	Outcome	Reference
Glioma	U87MG	4 mg/kg, daily	~45% tumor volume reduction after 11 days	[5]
Glioma	U87MG	8 mg/kg, daily	~85% tumor volume reduction after 11 days	[5]
Prostate Cancer (Docetaxel-Resistant)	PC-3R	Not specified	Significant suppression of tumor growth	[7][8]
ALK-dependent tumors	Karpas-299	60 mg/kg	93% tumor growth inhibition	[3]
Colon Cancer	COLO 205	30 mg/kg	80% tumor growth inhibition	[3]
IGF-1R Overexpressing	NIH-3T3/LISN	60 mg/kg	77% tumor growth inhibition	[3]
Anaplastic Large-Cell Lymphoma	ALK-dependent	Well-tolerated doses	Complete tumor regression	[1][2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of **GSK1838705A**.

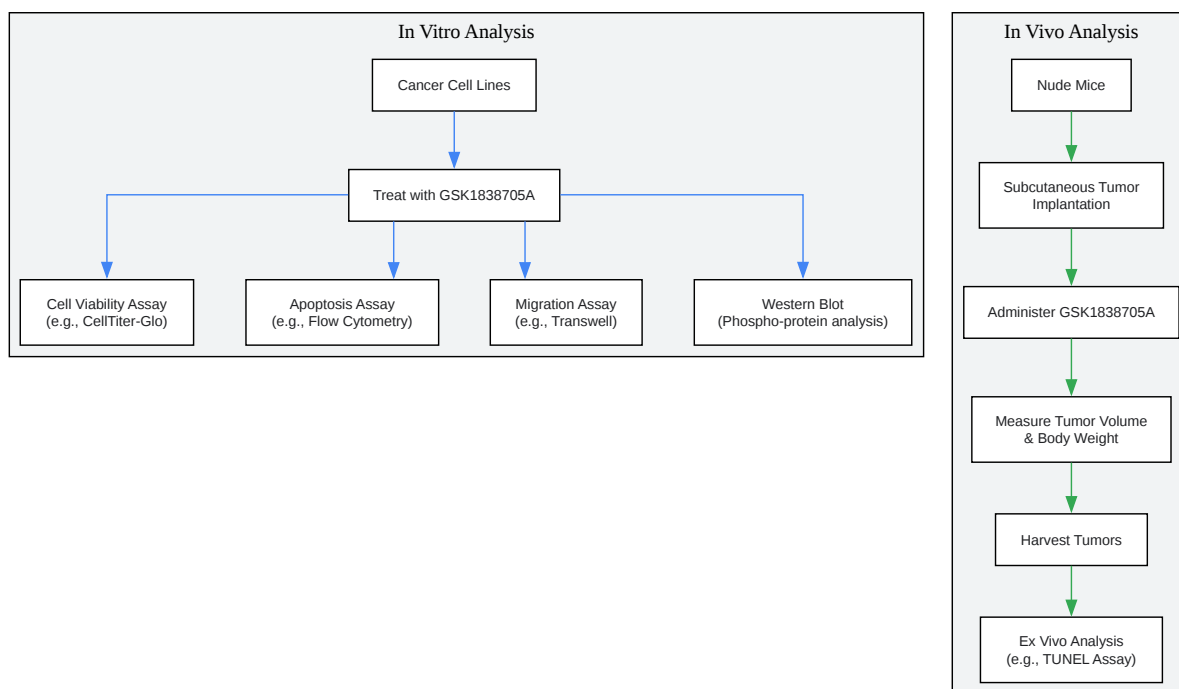
In Vitro Assays

- Cell Viability Assay: Human cancer cell lines, such as U87MG glioma cells, were seeded in 96-well plates.[5] After adherence, cells were treated with varying concentrations of **GSK1838705A** or a vehicle control (DMSO) for 24, 48, or 72 hours.[5] Cell viability was quantified using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5]

- **Apoptosis Assay:** Apoptosis was assessed by flow cytometry to measure the sub-G1 DNA content, which is indicative of apoptotic cells.[7] Additionally, a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was used to detect DNA fragmentation in tumor tissue sections from in vivo studies.[5]
- **Cell Migration Assay:** The effect of **GSK1838705A** on cell migration was evaluated using a Transwell assay.[5] Cells were seeded in the upper chamber of a Transwell insert, and the lower chamber contained a chemoattractant. After incubation with or without **GSK1838705A**, migrated cells on the lower surface of the membrane were stained and quantified.[7]
- **Western Blot Analysis:** To confirm the mechanism of action, cells were treated with **GSK1838705A**, followed by stimulation with IGF-1 or insulin.[1][7] Cell lysates were then subjected to SDS-PAGE and immunoblotted with antibodies against phosphorylated and total IGF-1R, IR, AKT, and ERK to assess the inhibition of signal transduction.[1]

In Vivo Xenograft Studies

- **Animal Models:** Athymic nude mice were used for the xenograft studies.[5]
- **Tumor Implantation:** Human cancer cells (e.g., U87MG for glioma, PC-3R for prostate cancer) were injected subcutaneously into the flanks of the mice.[5][7]
- **Treatment Protocol:** Once tumors reached a predetermined size (e.g., ~200 mm³), mice were randomized into treatment and control groups.[1] **GSK1838705A**, formulated in a suitable vehicle, was administered orally (p.o.) or via injection once daily.[1][5] The control group received the vehicle alone.[5]
- **Efficacy Evaluation:** Tumor volumes were measured regularly (e.g., every other day) using calipers.[5] The percentage of tumor growth inhibition was calculated by comparing the average tumor growth in the treated groups to the vehicle-treated control group.[1] Animal body weights were also monitored as an indicator of toxicity.[5] At the end of the study, tumors were harvested for further analysis, such as TUNEL assays for apoptosis.[5]



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Caption: Preclinical evaluation workflow for **GSK1838705A**, from in vitro to in vivo models.

Conclusion

GSK1838705A demonstrates significant preclinical anti-tumor activity across a variety of cancer models, including glioma, docetaxel-resistant prostate cancer, and ALK-driven malignancies.[2][5][7] Its efficacy stems from the potent inhibition of IGF-1R, IR, and ALK

signaling pathways, leading to decreased cell proliferation and survival.[1] The in vivo data, showing substantial tumor growth inhibition and even regression at well-tolerated doses, underscore its potential as a therapeutic agent.[1][2] These findings provide a strong rationale for further clinical investigation of **GSK1838705A** in patient populations with tumors exhibiting dysregulation of these key signaling pathways.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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